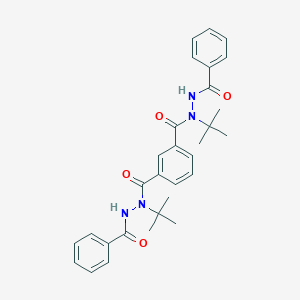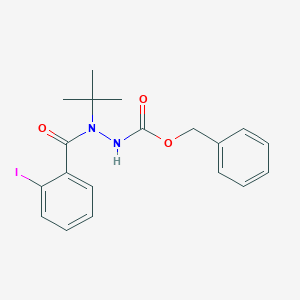![molecular formula C18H20N4O3S B295459 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound has been synthesized using different methods, which have been optimized to obtain high yields and purity.
Mécanisme D'action
The mechanism of action of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, this compound has been shown to reduce the level of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is its ease of synthesis using simple and cost-effective methods. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in some applications.
Orientations Futures
There are several future directions for the research and development of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to understand its bioavailability, distribution, metabolism, and excretion. Additionally, this compound can be used as a building block for the synthesis of new materials with potential applications in nanotechnology and catalysis.
Méthodes De Synthèse
The synthesis of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported using different methods such as microwave-assisted synthesis, conventional heating, and solvent-free synthesis. The most commonly used method involves the reaction between 4-hydroxy-3-methoxybenzaldehyde, 2-amino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, and 1-ethylpropylamine in the presence of a catalyst such as acetic acid or triethylamine. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-100°C for 2-3 hours. The product is obtained as a yellow crystalline solid with a high yield of up to 90%.
Applications De Recherche Scientifique
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been used as a building block for the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C18H20N4O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-pentan-3-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H20N4O3S/c1-4-11(5-2)17-21-22-15(19)12(16(24)20-18(22)26-17)8-10-6-7-13(23)14(9-10)25-3/h6-9,11H,4-5,19H2,1-3H3/b10-8+ |
Clé InChI |
AWMWRDVQBXSGJH-CSKARUKUSA-N |
SMILES isomérique |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)/C=C/3\C=CC(=O)C(=C3)OC)N |
SMILES |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
SMILES canonique |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)


